N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-10-15-11-22(19(24)27-15)14-6-4-5-13(20)9-14/h2-9,15H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCLZBNZDUVHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an oxazolidinone moiety and various aromatic groups, suggests diverse biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 344.8 g/mol. The structural representation includes an oxazolidinone ring linked to a chlorophenyl group and a methoxyphenoxy acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₃ |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 954701-96-3 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis, which may extend to other cellular processes.
Biological Activity and Therapeutic Potential
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The oxazolidinone ring is particularly noted for its efficacy against Gram-positive bacteria.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity due to the presence of the methoxyphenoxy group, which may modulate inflammatory pathways.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : Some derivatives of oxazolidinones have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also possess similar properties.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study 1 : A study on oxazolidinone derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL.
- Study 2 : Research on anti-inflammatory effects showed that compounds similar to this compound inhibited the release of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| N-(3-Chlorophenyl)-2-(4-methylpyridin-3-yl)acetamide | Moderate antimicrobial activity |
| N-(3-Chlorophenyl)-acetamide | Low cytotoxicity |
| N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-benzenesulfonamide | Significant antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
